molecular formula C18H27FN2O4S B6429202 1'-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1704529-47-4

1'-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B6429202
CAS No.: 1704529-47-4
M. Wt: 386.5 g/mol
InChI Key: CAQKEPZSVGQRNC-UHFFFAOYSA-N
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Description

1'-(3-Fluoro-4-Methoxybenzenesulfonyl)-4-Methoxy-1,4'-Bipiperidine is a bipiperidine derivative characterized by two distinct substituents:

  • A 3-fluoro-4-methoxybenzenesulfonyl group at the 1'-position of the bipiperidine scaffold.
  • A methoxy group at the 4-position of the bipiperidine core.

The compound’s design aligns with modifications observed in antipsychotic, anticancer, and enzyme-targeting agents .

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O4S/c1-24-15-7-9-20(10-8-15)14-5-11-21(12-6-14)26(22,23)16-3-4-18(25-2)17(19)13-16/h3-4,13-15H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQKEPZSVGQRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach starts with the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with 1,4’-bipiperidine under controlled conditions to introduce the sulfonyl group. The final step involves the methylation of the bipiperidine nitrogen to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-(3-Fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1’-(3-Fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1’-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and fluoro substituents may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues of 1'-(3-Fluoro-4-Methoxybenzenesulfonyl)-4-Methoxy-1,4'-Bipiperidine
Compound Name Substituent(s) Molecular Weight Primary Application/Use Key Evidence Source
Target Compound 3-Fluoro-4-methoxybenzenesulfonyl, 4-methoxy N/A Hypothetical: Enzyme inhibition N/A
Pipamperone (Floropipamide) 4-Fluorophenyl-4-oxobutyl, carboxamide 375.54 Antipsychotic (D2 receptor antagonist)
Irinotecan Related Compound C 1,4’-Bipiperidine-1’-carbonyloxy 609.11 Anticancer (topoisomerase I inhibitor)
BK79000 (CAS 1705835-15-9) 5-Bromopyridine-3-carbonyl 382.30 Intermediate in drug synthesis
4-Methoxy-1,4'-Bipiperidine (Intermediate) Methoxy at 4-position ~228.3 (free base) Precursor in CFTR corrector synthesis

Key Differences and Implications

Substituent Effects on Pharmacokinetics
  • Sulfonyl vs. Carbonyl/Carboxamide Groups: The sulfonyl group in the target compound may enhance hydrogen-bonding capacity and metabolic stability compared to carbonyl or carboxamide groups in analogues like Pipamperone or Irinotecan derivatives. Sulfonyl groups are often associated with improved target binding and reduced off-target effects .
Pharmacological Overlaps and Divergences
  • Pipamperone : Shares the bipiperidine-carboxamide scaffold but lacks sulfonyl groups. Its antipsychotic activity is attributed to dopamine receptor antagonism, suggesting that the target compound’s sulfonyl group might redirect activity toward serotonin or sigma receptors .
  • Irinotecan Derivatives: These employ bipiperidine as a steric bulk to modulate drug solubility and enzyme binding. The target compound’s sulfonyl group could similarly influence pharmacokinetics but with distinct target specificity .

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